Agarose, also known as Sepharose, is a natural linear polysaccharide derived from seaweed, specifically red algae belonging to the Rhodophyta phylum. It is a purified form of agar, primarily composed of repeating units of D-galactose and 3,6-anhydro-L-galactose linked by alternating α-(1→3) and β-(1→4) glycosidic bonds. [, , , , , , ] Agarose plays a crucial role in various scientific research applications due to its unique ability to form thermoreversible hydrogels. These hydrogels consist of a three-dimensional network of agarose chains that trap water molecules, creating a porous matrix suitable for a wide range of applications.
Agarose is extracted from agar, which is a gelatinous substance obtained from red algae. The extraction process involves boiling the algae in water, followed by cooling and filtering to remove impurities. The resulting gel is then dehydrated to produce agarose powder, which can be reconstituted in water to form gels.
Agarose can be classified based on its purity and gel strength. High-purity agarose is often used in molecular biology applications due to its low electroendosmosis and high resolution in gel electrophoresis. Agarose gels can also be categorized by their concentration, affecting their pore size and mechanical properties.
The synthesis of agarose involves several steps:
Recent advancements have introduced methods for synthesizing modified agaroses with specific functional groups for enhanced properties, such as biocompatibility or reactivity with other substances .
The extraction typically uses temperatures above 80 °C to ensure complete dissolution of the polysaccharides. Subsequent cooling allows for gel formation, which can be further processed into various forms depending on the intended application .
Agarose consists of a linear chain of repeating disaccharide units (agarobiose). Each unit comprises one D-galactose and one 3,6-anhydro-L-galactose. The molecular structure allows agarose to form gels through hydrogen bonding and hydrophobic interactions when cooled after being dissolved in hot water.
Agarose undergoes several chemical reactions that modify its properties:
Cross-linking typically involves heating an aqueous solution of agarose with a cross-linker at elevated temperatures followed by cooling to form a stable gel network.
The mechanism by which agarose gels form involves the following steps:
The gelation temperature varies with concentration; for instance, a 1% solution typically gels at around 35 °C .
Relevant analyses include rheological measurements that assess the viscoelastic properties of agarose gels under different conditions .
Agarose has numerous scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4